6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
“6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the molecular weight of 165.21 . It is available in liquid form and has a CAS Number of 269402-42-8 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles were prepared in good yields under solvent-free conditions by multicomponent reactions of aromatic aldehyde, malononitrile, and 1-methylpiperidin-4-one in the presence of sodium hydroxide (NaOH) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3 . This code provides a unique representation of the molecule’s structure.
Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .
Scientific Research Applications
Chemical Synthesis and Structure-Activity Relationships
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline has been investigated in the context of chemical synthesis and structure-activity relationships. In a study by Nagarajan et al. (1985), derivatives of tetrahydroisoquinolines, including ones with fluoro analogues, were synthesized and examined for their biological activity. Specifically, 1-(p-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline showed potent activity in biological tests (Nagarajan et al., 1985).
Chiral Resolution and Pharmacological Potential
The chiral resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a closely related compound, was studied by Bálint et al. (2002), who observed strong reaction kinetics and solvent dependence. Their findings led to the proposal of an economic resolution process, emphasizing the compound's potential in pharmaceutical applications (Bálint et al., 2002).
Antihypertensive Properties
A study by Watanuki et al. (2011) on 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives, including 6-fluoro-1-isopropyl-1,2,3,4-tetrahydroisoquinoline, demonstrated their potential as antihypertensive agents. These compounds showed significant bradycardic activities and the study highlighted the importance of substituent and tether positioning for potent in vitro activity (Watanuki et al., 2011).
Use in Chemical Analysis
The compound has also been utilized in chemical analysis methods. Ishida et al. (1991) developed a high-performance liquid chromatographic method for determining 1,2,3,4-tetrahydroisoquinoline in rat brain, highlighting its role in analytical biochemistry (Ishida et al., 1991).
Application in Crystal Engineering
Choudhury and Row (2006) explored the crystal structures of compounds based on tetrahydroisoquinolinewith fluoro substitution. Their research provided insights into the intermolecular interactions involving fluorine atoms in the crystal lattice, which is valuable for understanding packing features in crystal engineering (Choudhury & Row, 2006).
Role in Synthesis of Antibacterial Agents
The synthesis of antibacterial agents like flumequine, utilizing 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline as a key intermediate, has been a focus of several studies. For instance, Wang et al. (2011) investigated the asymmetric hydrogenation of quinolines, including derivatives of 6-fluoro-tetrahydroquinoline, highlighting its importance in the synthesis of biologically active compounds (Wang et al., 2011).
Exploration in Neuropharmacology
The compound has been explored in the context of neuropharmacology as well. Studies by Naoi et al. (1993) examined N-methylated tetrahydroisoquinolines, structurally similar to 6-fluoro-tetrahydroisoquinoline, for their potential as dopaminergic neurotoxins. These studies provide insights into the possible role of such compounds in neurodegenerative diseases like Parkinson's (Naoi et al., 1993).
Imaging and Diagnostic Use
In biomedical imaging, especially in PET imaging of breast cancer, tetrahydroisoquinoline derivatives have been investigated for their potential as imaging agents. Gao et al. (2008) synthesized and evaluated carbon-11 labeled tetrahydroisoquinoline derivatives for PET imaging of estrogen receptor expression in breast cancer, demonstrating the compound's potential in diagnostic applications (Gao et al., 2008).
Mechanism of Action
Target of Action
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinolines (THIQ), a large group of natural products 1-methyl-1,2,3,4-tetrahydroisoquinoline, a similar compound, has been reported to inhibit monoamine oxidase a/b (mao a/b) .
Mode of Action
It’s known that thiq-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
Thiq-based compounds are known to interact with various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It’s known that the concentrations of endogenous tetrahydroisoquinolines can be influenced by various factors, including the brain region analyzed, the duration of intake, and even associated dietary constituents .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Biochemical Analysis
Biochemical Properties
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin . The interaction between this compound and MAO can lead to the inhibition of the enzyme’s activity, resulting in increased levels of these neurotransmitters in the brain . Additionally, this compound has been found to interact with dopamine receptors, influencing dopaminergic signaling pathways .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been shown to enhance dopaminergic activity by inhibiting the reuptake of dopamine and increasing its release . This leads to an overall increase in dopaminergic signaling, which can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism . In non-neuronal cells, this compound has been observed to modulate the activity of various enzymes involved in cellular metabolism, thereby affecting energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . Additionally, this compound can bind to dopamine receptors, modulating their activity and influencing downstream signaling pathways . These interactions result in altered gene expression patterns, particularly those related to neurotransmitter synthesis, release, and reuptake .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In in vitro studies, the effects of this compound on cellular function have been shown to persist for several hours, with a gradual decline in activity as the compound is metabolized . In in vivo studies, long-term administration of this compound has been associated with sustained changes in neurotransmitter levels and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance dopaminergic activity and improve cognitive function . At higher doses, this compound can induce neurotoxicity, leading to adverse effects such as oxidative stress and neuronal damage . Threshold effects have been observed, with a narrow therapeutic window between beneficial and toxic doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. This compound is metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of various metabolites . These metabolites can further interact with monoamine oxidase and other enzymes involved in neurotransmitter synthesis and degradation . The presence of this compound can also affect metabolic flux and alter the levels of key metabolites in the brain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound is transported by organic cation transporters and can accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . The localization of this compound within subcellular compartments can influence its activity and the nature of its interactions with biomolecules .
Properties
IUPAC Name |
6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNPPQVJTQBKFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467818 | |
Record name | 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269402-42-8 | |
Record name | 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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